![molecular formula C20H17N3O2 B599391 Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate CAS No. 833430-87-8](/img/structure/B599391.png)
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is a synthetic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are a group of naturally occurring and synthetic alkaloids known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate typically involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized beta-carboline derivatives.
Reduction: Reduced beta-carboline derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurological disorders and as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with various molecular targets and pathways. It is known to interact with the central nervous system, where it may modulate neurotransmitter receptors and inhibit enzymes involved in neurotransmitter degradation. This interaction can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Beta-carboline alkaloids: A family of compounds with similar structures and diverse biological activities, including harmine, harmaline, and tetrahydroharmine.
Uniqueness
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities compared to other beta-carboline derivatives. Its ethyl carbamate group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
833430-87-8 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.375 |
IUPAC Name |
ethyl N-[3-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-7-5-6-13(12-14)18-19-16(10-11-21-18)15-8-3-4-9-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
InChI Key |
AQDZYCQXYSAVHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



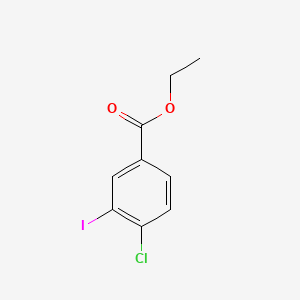
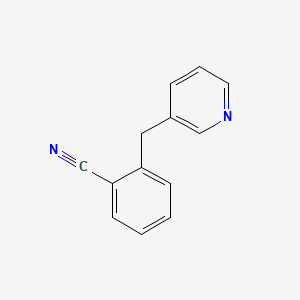
![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)

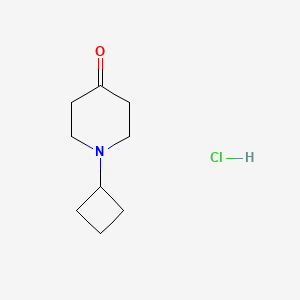
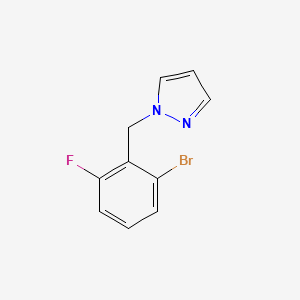
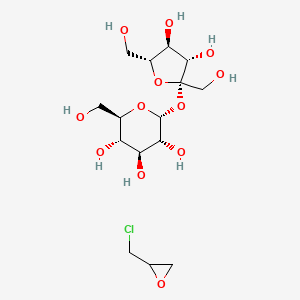
![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
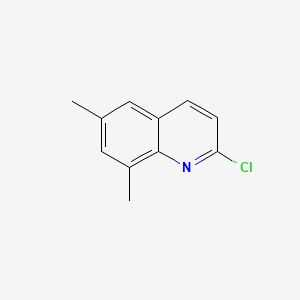
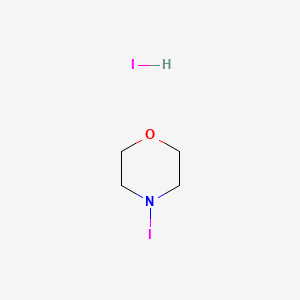
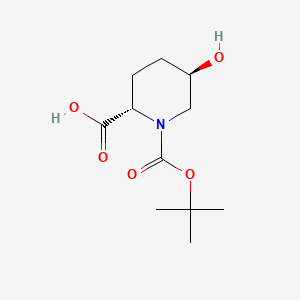
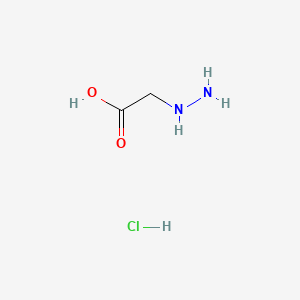
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
